molecular formula C22H16I2N8O3 B11566094 2,4-diiodo-6-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-diiodo-6-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11566094
M. Wt: 694.2 g/mol
InChI Key: SXIYPAVJLCEZCR-BRJLIKDPSA-N
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Description

2,4-DIIODO-6-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound characterized by the presence of multiple functional groups, including iodine atoms, nitro groups, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-diiodophenol with appropriate hydrazine derivatives under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-DIIODO-6-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields corresponding amines, while substitution of iodine atoms can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 2,4-DIIODO-6-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets. The compound can form non-covalent interactions such as hydrogen bonds and halogen bonds with proteins and enzymes, leading to modulation of their activity . The triazine ring and nitro groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIIODO-6-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is unique due to its combination of iodine atoms, nitro groups, and triazine ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H16I2N8O3

Molecular Weight

694.2 g/mol

IUPAC Name

2-[(E)-[[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol

InChI

InChI=1S/C22H16I2N8O3/c23-14-10-13(19(33)18(24)11-14)12-25-31-22-29-20(26-15-4-2-1-3-5-15)28-21(30-22)27-16-6-8-17(9-7-16)32(34)35/h1-12,33H,(H3,26,27,28,29,30,31)/b25-12+

InChI Key

SXIYPAVJLCEZCR-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)I)I)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)I)I)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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